Structural Singularity: Ortho vs. Para Substitution
The target compound is structurally distinguished from the closely related para-methyl analog, (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine (CAS 921076-81-5), by the position of the methyl group on the benzyl ring . The 2-methyl (ortho) substitution introduces significant steric hindrance adjacent to the amine linkage, restricting rotational freedom of the benzyl group. In contrast, the 4-methyl (para) analog is symmetric and has unrestricted rotation . This difference in conformational flexibility is critical for target binding, as the ortho-substituted compound presents a distinct pharmacophoric shape.
| Evidence Dimension | Substitution Pattern Geometry |
|---|---|
| Target Compound Data | 2-methylbenzyl (ortho-substitution); sterically constrained conformation |
| Comparator Or Baseline | (1H-Imidazol-2-ylmethyl)[(4-methylphenyl)methyl]amine (para-substitution); rotationally symmetric |
| Quantified Difference | Qualitative difference in conformational flexibility; quantitative data on rotational energy barriers is not available in the cited sources but is a fundamental principle of medicinal chemistry SAR. |
| Conditions | Structural analysis based on chemical structure comparison |
Why This Matters
For researchers in fragment-based drug design, the ortho-substitution pattern is a distinct structural query that cannot be fulfilled by the para-isomer, making the target compound an essential component of a diverse screening library.
